molecular formula C13H11NO3S B6389411 6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid CAS No. 1261964-21-9

6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid

Cat. No.: B6389411
CAS No.: 1261964-21-9
M. Wt: 261.30 g/mol
InChI Key: SQKJRFDKHBGNCM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid is an organic compound with the molecular formula C13H11NO3S. It is a derivative of nicotinic acid, featuring a hydroxy group at the 6th position and a 4-methylthiophenyl group at the 5th position of the pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated purification systems, and stringent quality control measures to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting certain enzymes or receptors, leading to therapeutic effects. The hydroxy and methylthio groups play crucial roles in its binding affinity and specificity towards these targets. The pathways involved may include modulation of signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    6-Hydroxy-5-phenyl nicotinic acid: Lacks the methylthio group, which may result in different chemical reactivity and biological activity.

    5-(4-Methylthiophenyl)nicotinic acid: Lacks the hydroxy group, affecting its solubility and interaction with biological targets.

    6-Hydroxy-5-(4-methylphenyl)nicotinic acid: Similar structure but with a methyl group instead of a methylthio group, leading to variations in chemical properties.

Uniqueness

6-Hydroxy-5-(4-methylthiophenyl)nicotinic acid is unique due to the presence of both hydroxy and methylthio groups, which confer distinct chemical and biological properties. These functional groups enhance its versatility in synthetic applications and its potential as a therapeutic agent.

Properties

IUPAC Name

5-(4-methylsulfanylphenyl)-6-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO3S/c1-18-10-4-2-8(3-5-10)11-6-9(13(16)17)7-14-12(11)15/h2-7H,1H3,(H,14,15)(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQKJRFDKHBGNCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=CC(=CNC2=O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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